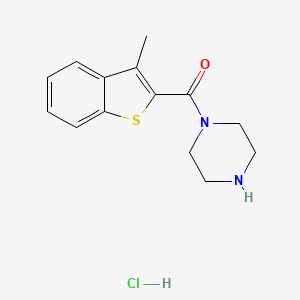1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride
CAS No.: 1333727-79-9
Cat. No.: VC3378274
Molecular Formula: C14H17ClN2OS
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1333727-79-9 |
|---|---|
| Molecular Formula | C14H17ClN2OS |
| Molecular Weight | 296.8 g/mol |
| IUPAC Name | (3-methyl-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride |
| Standard InChI | InChI=1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H |
| Standard InChI Key | GWLVJFMCPSAJLA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3.Cl |
| Canonical SMILES | CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3.Cl |
Introduction
Chemical Identity and Physical Properties
Basic Identification
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride is uniquely identified by its Chemical Abstracts Service (CAS) registry number 1333727-79-9. This identifier serves as an international standard for precise chemical substance identification in scientific literature and chemical databases .
Molecular Structure and Properties
The compound features a benzothiophene scaffold substituted with a methyl group at the 3-position and a piperazine-linked carbonyl group at the 2-position, with the nitrogen atom of the piperazine protonated to form a hydrochloride salt. The structural components contribute to its physical and chemical behavior in various applications.
The fundamental physical and chemical properties of the compound are presented in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇ClN₂OS |
| Molecular Weight | 296.8 g/mol |
| Chemical Structure | Benzothiophene core with 3-methyl substitution and 2-piperazine carbonyl group |
| Physical State | Solid (presumed based on similar compounds) |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
Table 1: Physical and chemical properties of 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride
The compound's molecular structure contains several key functional groups: the benzothiophene heterocyclic system (comprising a benzene ring fused to a thiophene ring), a methyl substituent, an amide linkage (from the carbonyl connection to piperazine), and the piperazine heterocycle. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.
Structural Relationships to Similar Compounds
Benzothiophene Derivatives
The 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride structure shares similarities with other benzothiophene-based compounds. A related compound, 1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine (CAS# 587852-86-6), demonstrates structural parallels but contains chloro and nitro substituents instead of the methyl group . This structural relationship suggests potential similarities in synthetic pathways and possibly in biological activity profiles.
Piperazine Carbonyl Derivatives
The piperazine carbonyl moiety in the compound is structurally related to other piperazine derivatives like methyl piperazine-1-carboxylate hydrochloride, which also exists as a hydrochloride salt with a similar basic nitrogen-containing heterocycle . This commonality suggests shared chemical behaviors, particularly in acid-base properties and solubility characteristics.
Synthetic Methodologies
Synthesis of Related Benzothiophene-Piperazine Compounds
The synthesis of related compounds like 1-(1-benzothien-2-ylcarbonyl)piperazine typically follows a multi-step process:
-
Preparation of the benzothiophene ester from appropriate benzaldehyde and methyl thioglycolate in basic medium
-
Hydrolysis of the ester to obtain the carboxylic acid derivative
-
Conversion of the acid to an acid chloride using thionyl chloride
-
Coupling of the acid chloride with a protected piperazine
-
Deprotection to obtain the final piperazine derivative
For instance, the synthesis of 1-(1-benzothien-2-ylcarbonyl)piperazine involves reacting 2-methoxycarbonyl benzo[b]thiophene with appropriate reagents to form the carbonyl-piperazine linkage. The procedure includes converting the carboxylic acid derivative to an aroyl chloride, which then reacts with a protected piperazine, followed by deprotection .
The conversion to the hydrochloride salt typically involves treatment with concentrated hydrochloric acid in an appropriate solvent system, followed by isolation of the precipitated salt .
Modern Synthetic Approaches
Recent advances in synthetic methodologies suggest the possibility of solvent-free microwave synthesis for similar benzothiophene derivatives, which could be adapted for the synthesis of 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride. Such approaches offer advantages including reduced reaction times, improved yields, and environmentally friendly conditions .
Analytical Characterization
Chromatographic Analysis
Purification and analysis of benzothiophene derivatives similar to 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride typically involve chromatographic techniques. Column chromatography using silica gel with appropriate solvent systems (such as dichloromethane-methanol mixtures) has been reported for the purification of related compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume